molecular formula C10H22O2 B14624110 4-(2,2-Dimethylpropoxy)-3-methylbutan-1-ol CAS No. 56538-82-0

4-(2,2-Dimethylpropoxy)-3-methylbutan-1-ol

Cat. No.: B14624110
CAS No.: 56538-82-0
M. Wt: 174.28 g/mol
InChI Key: ZDRAHAOUEYSXIV-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylpropoxy)-3-methylbutan-1-ol is an organic compound with a branched structure It is a type of alcohol that features a 2,2-dimethylpropoxy group attached to a 3-methylbutan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylpropoxy)-3-methylbutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutan-1-ol with 2,2-dimethylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpropoxy)-3-methylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Thionyl chloride (SOCl₂)

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

4-(2,2-Dimethylpropoxy)-3-methylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Dimethylpropoxy)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Dimethylpropoxy)-3-methylbutan-1-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous .

Properties

CAS No.

56538-82-0

Molecular Formula

C10H22O2

Molecular Weight

174.28 g/mol

IUPAC Name

4-(2,2-dimethylpropoxy)-3-methylbutan-1-ol

InChI

InChI=1S/C10H22O2/c1-9(5-6-11)7-12-8-10(2,3)4/h9,11H,5-8H2,1-4H3

InChI Key

ZDRAHAOUEYSXIV-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)COCC(C)(C)C

Origin of Product

United States

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